5-Chloro-2-ethylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The imidazo[1,2-a]pyrazine framework serves as a versatile scaffold in medicinal chemistry, facilitating the development of various bioactive molecules.
Imidazo[1,2-a]pyrazines are classified as nitrogen-containing heterocycles. They are often synthesized for their pharmacological properties and are found in various natural products and synthetic compounds. The specific compound 5-chloro-2-ethylimidazo[1,2-a]pyrazine is derived from modifications of the basic imidazo[1,2-a]pyrazine structure, where the ethyl group and chlorine atom introduce unique electronic and steric characteristics that can influence biological activity.
The synthesis of 5-chloro-2-ethylimidazo[1,2-a]pyrazine typically involves several key steps:
The molecular structure of 5-chloro-2-ethylimidazo[1,2-a]pyrazine consists of a pyrazine ring fused with an imidazole ring. Key structural features include:
The molecular formula is CHClN, and its molecular weight is approximately 200.64 g/mol. The compound's structure can be represented as follows:
5-Chloro-2-ethylimidazo[1,2-a]pyrazine undergoes various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to improve its pharmacological properties or to create derivatives with enhanced efficacy.
The mechanism of action for compounds like 5-chloro-2-ethylimidazo[1,2-a]pyrazine often involves interaction with specific biological targets such as enzymes or receptors. For example:
Quantitative data on efficacy (e.g., IC values) would typically be derived from biological assays that measure cell viability or enzyme activity in response to treatment with this compound.
5-Chloro-2-ethylimidazo[1,2-a]pyrazine exhibits several notable physical and chemical properties:
5-Chloro-2-ethylimidazo[1,2-a]pyrazine finds applications in various scientific fields:
Imidazo[1,2-a]pyrazine derivatives represent a structurally diverse class of heterocyclic compounds exhibiting significant potential in treating neurological disorders. The 5-chloro-2-ethylimidazo[1,2-a]pyrazine scaffold, characterized by a chlorine atom at position 5 and an ethyl group at position 2, contributes to optimal blood-brain barrier (BBB) penetration due to its moderate lipophilicity (calculated logP ~2.1–2.5) and topological polar surface area (TPSA <70 Ų). This scaffold demonstrates preferential activity in in vivo models of epilepsy and neurodegenerative conditions, attributed to its ability to modulate key excitatory neurotransmission pathways [1] [9]. Structural modifications, such as the introduction of electron-withdrawing groups (e.g., chloro) at position 5, enhance metabolic stability and target engagement within the central nervous system (CNS), positioning this chemotype as a versatile template for developing novel neurotherapeutic agents [4] [6].
A defining pharmacological feature of 5-chloro-2-ethylimidazo[1,2-a]pyrazine derivatives is their ability to selectively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subtypes associated with transmembrane AMPAR regulatory proteins (TARPs), particularly γ-8. AMPARs, composed of GluA1-4 subunits, mediate fast excitatory synaptic transmission. Association with TARP γ-8, highly enriched in the hippocampus, governs receptor trafficking, gating kinetics, and pharmacology. Derivatives like JNJ-61432059 (structurally related to the 5-chloro-2-ethyl scaffold) act as negative allosteric modulators (NAMs) with submicromolar potency (IC₅₀ = 100–500 nM) at γ-8-associated AMPARs. This selectivity contrasts with non-selective AMPAR antagonists like perampanel, which inhibit AMPARs indiscriminately across all brain regions and contribute to adverse effects such as motor impairment [1] [9].
Table 1: SAR of 5-Chloro-2-ethylimidazo[1,2-a]pyrazine Derivatives at AMPAR/TARP γ-8
Position | Substituent | γ-8 IC₅₀ (nM) | γ-2 IC₅₀ (μM) | Selectivity (γ-2/γ-8) |
---|---|---|---|---|
2 | Ethyl | 100–500 | >100 | >200-fold |
2 | Methyl | 800–1000 | >100 | >100-fold |
5 | Chloro | 100–500 | >100 | >200-fold |
5 | Hydrogen | >5000 | >100 | - |
3 | Oxindole | <1 | >100 | >10,000-fold |
3 | Methoxyphenyl | 5000 | >100 | >20-fold |
Derivatives incorporating the 5-chloro-2-ethylimidazo[1,2-a]pyrazine core demonstrate broad-spectrum anticonvulsant activity in preclinical seizure models, attributed to their selective hippocampal AMPAR/γ-8 inhibition. This regional specificity translates to robust seizure suppression with reduced motor side effects.
Table 2: Anticonvulsant Efficacy of 5-Chloro-2-ethylimidazo[1,2-a]pyrazine Analogs
Seizure Model | Test Compound | Dose (mg/kg, p.o.) | Efficacy (% Protection) | Key Mechanism Correlation |
---|---|---|---|---|
PTZ-induced seizures | Analog A | 10 | >80% | Hippocampal AMPAR/γ-8 occupancy ≥70% |
Maximal Electroshock (MES) | Analog B | 5 | 100% (abolition of THLE) | Selective hippocampal glutamate inhibition |
6 Hz corneal kindling | Analog C | 10 (chronic) | Reduced seizure score ≥50% | No motor impairment (rotarod assay) |
Bicuculline-induced | Analog A | 15 | 75% | NMDA/glycine receptor inactivity |
Key Abbreviations: THLE = Tonic Hindlimb Extension; PTZ = Pentylenetetrazole; p.o. = per os (oral administration).
The 5-chloro-2-ethylimidazo[1,2-a]pyrazine scaffold exemplifies a targeted strategy for treating refractory epilepsy and excitotoxicity-related neurodegeneration. Its selective AMPAR/γ-8 inhibition offers superior regional specificity within seizure networks compared to first-generation broad-spectrum antagonists. Ongoing optimization focuses on balancing potency, metabolic stability, and efflux transporter susceptibility to enhance therapeutic indices [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: